molecular formula C6H4Cl2OS B1599940 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone CAS No. 42445-55-6

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone

Cat. No.: B1599940
CAS No.: 42445-55-6
M. Wt: 195.07 g/mol
InChI Key: JRHBEDSUTAGRQV-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone (CAS: 42445-55-6) is a chlorinated acetophenone derivative featuring a thiophene ring substituted with chlorine atoms at the 2- and 5-positions. This compound is a key intermediate in organic synthesis, particularly for constructing heterocyclic frameworks with biological relevance. Its structure enables reactivity at both the ketone and chloro groups, facilitating nucleophilic substitution or condensation reactions. For instance, it serves as a precursor for antifungal agents like (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone derivatives, which exhibit potent activity against Candida albicans . Commercial sources list its purity at ≥95%, with pricing at approximately $415 USD per gram .

Properties

IUPAC Name

2-chloro-1-(5-chlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHBEDSUTAGRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408326
Record name 2-chloro-1-(5-chlorothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42445-55-6
Record name 2-chloro-1-(5-chlorothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone typically involves the chlorination of 5-chlorothiophene-2-carboxylic acid followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation is carried out using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

    Industry: Used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloro group acts as a leaving group, facilitating nucleophilic attack. The thiophene ring provides stability and electronic properties that influence the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2.1.1. 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
  • Molecular Formula : C₆H₄BrClOS
  • Key Differences: Bromine replaces chlorine at the α-carbon. This substitution increases molecular weight (228.63 vs.
  • Applications : Used in antimicrobial agent synthesis but less common than its chloro counterpart due to cost and handling challenges .
2.1.2. 2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone
  • Molecular Formula : C₈H₃Cl₂F₃O
  • Key Differences : A phenyl ring with chloro and fluoro substituents replaces the thiophene ring. Fluorine atoms introduce strong electron-withdrawing effects, increasing stability and resistance to metabolic degradation.
  • Applications : Valued in pharmaceutical chemistry for optimizing drug half-life .

Functional Group Modifications

2.2.1. 2-Chloro-1-(3-chloro-2-hydroxy-4-methylphenyl)ethanone
  • Molecular Formula : C₉H₈Cl₂O₂
  • Key Differences : A hydroxyl (-OH) group at the 2-position of the phenyl ring enhances hydrogen-bonding capacity, influencing solubility and crystallinity.
  • Synthesis : Produced via Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate, though regiochemical challenges necessitate precise conditions .
2.2.2. 1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one Derivatives
  • Key Differences: Incorporation of a propenone chain enables conjugation with aryl groups, broadening UV-Vis absorption for photochemical applications.
  • Biological Activity : Demonstrated anti-inflammatory and antimicrobial properties in preclinical studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Biological Activity References
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone C₆H₄Cl₂OS 205.07 Thiophene, Cl at 2,5 Chloroacetylation of thiophene Antifungal precursor
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone C₆H₄BrClOS 228.63 Br at α-C, Cl at 5 Bromoacetylation Antimicrobial intermediate
2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone C₈H₃Cl₂F₃O 243.01 Phenyl, Cl, F substituents Multi-step halogenation Drug stability optimization
2-Chloro-1-(3-chloro-2-hydroxy-4-methylphenyl)ethanone C₉H₈Cl₂O₂ 219.07 Phenyl, Cl, OH, CH₃ Fries rearrangement Crystallization studies

Research Findings and Key Insights

  • Reactivity: The α-chloro group in this compound is highly reactive, enabling efficient alkylation of amines (e.g., piperidine) to yield bioactive derivatives (44–78% yields) .
  • Biological Performance : Derivatives of this compound, such as imidazole-conjugated analogs, show fungicidal activity comparable to miconazole but with improved oral bioavailability .
  • Synthetic Challenges: Substituent positioning significantly impacts outcomes. For example, regiochemical errors in Fries rearrangements can lead to isomeric impurities, as noted in the synthesis of 2-chloro-1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone .

Biological Activity

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone, with the molecular formula C6H4Cl2OSC_6H_4Cl_2OS and a molecular weight of approximately 195.07 g/mol, is an organic compound that has garnered attention for its potential biological activities. The compound features a chlorothiophene moiety, which may contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to act as a potential ligand for receptors or enzymes, modulating their activity. The specific pathways involved can include:

  • Signal Transduction : Influencing cellular communication pathways.
  • Gene Expression : Modulating transcription factors and subsequently affecting gene expression.
  • Metabolic Processes : Interfering with metabolic pathways that could lead to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against several bacterial strains, demonstrating varying degrees of effectiveness.

Microorganism Activity IC50 (µg/ml)
Escherichia coliModerate< 10
Staphylococcus aureusWeak> 20
Candida albicansModerate< 15

The results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, it has shown selective cytotoxicity against human fibroblast cells while sparing normal cells.

Cell Line Cytotoxicity (IC50 µM)
WI38 (human fibroblasts)> 50
T-24 (bladder cancer)< 10
PC-3 (prostate cancer)< 15

These findings indicate that while the compound possesses cytotoxic properties, it may also have selective activity that could be beneficial in cancer treatment.

Study on Anticancer Properties

A notable study published in a peer-reviewed journal evaluated the anticancer potential of derivatives of this compound. The study found that certain derivatives exhibited enhanced potency against topoisomerase II, a key enzyme in DNA replication and repair.

Key Findings:

  • Cell Cycle Arrest : Compounds derived from this compound were observed to arrest the cell cycle in the S phase in T-24 cancer cells.
  • Selectivity : The derivatives showed differential sensitivity across various cancer cell lines, suggesting potential for targeted therapy.

Additional Applications

Beyond antimicrobial and anticancer applications, there is ongoing research into other therapeutic uses of this compound, including:

  • Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects, warranting further investigation.
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures may possess neuroprotective qualities, suggesting a possible area for exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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